Benzobarbital
Overview
Description
Synthesis Analysis
The synthesis of N-substituted and N,N′-disubstituted benzyl derivatives of barbiturates, including barbital, phenobarbital, and amobarbital, demonstrates a foundational approach that might be applicable to Benzobarbital (Rowe & Weinswig, 1964). These compounds were synthesized using a strongly basic anion-exchange resin, suggesting a potential method for Benzobarbital's synthesis.
Molecular Structure Analysis
Research on benzo[1,2-b:4,5-b']dichalcogenophenes provides insight into the molecular structure analysis applicable to Benzobarbital. These compounds have completely planar molecular structures, which are packed in a herringbone arrangement, elucidated through single-crystal X-ray analysis (Takimiya et al., 2005). Such structural insights could be relevant in analyzing Benzobarbital's molecular structure.
Chemical Reactions and Properties
The chemistry of benzodisilacyclobutenes and related compounds showcases complex reactions and properties that might be mirrored in Benzobarbital's chemical behavior. These studies cover transition-metal-catalyzed reactions, stereochemistry, and theoretical studies, offering a broad perspective on the types of chemical reactions and properties Benzobarbital may exhibit (Ishikawa et al., 2016).
Physical Properties Analysis
Although specific studies on Benzobarbital's physical properties were not identified, the general approach to analyzing barbiturates involves understanding their solubility, melting points, and stability under various conditions. The synthesis and solid-state characterization of compounds like tetraaminobenzenes and their benzobis(imidazolium) salts provide a methodology for exploring the physical properties of related compounds (Khramov et al., 2006).
Chemical Properties Analysis
Research on the synthesis and characterization of hexaarylbenzenes, which includes methods for installing different substituents on the benzene framework, provides insight into the chemical properties analysis of Benzobarbital. These methods, based on conventional functional group manipulations or transition metal-catalyzed carbon-hydrogen bond activations, highlight the versatility and complexity of chemical properties analysis for benzene derivatives (Suzuki et al., 2015).
Scientific Research Applications
Anticonvulsant Therapy : Benzobarbital has been studied for its anticonvulsant effects. A study highlighted its pharmacokinetic parameters when used in different administration regimens and its interaction with other anticonvulsant drugs like carbamazepine, concluding that benzobarbital exhibits weak pharmacokinetic synergism when used in combination (Okudzhava et al., 1988).
Interaction with Other Drugs : The interaction between benzobarbital and other drugs has been a subject of research. For instance, its effects on the central nervous system were evaluated in conjunction with other compounds. In one study, the effect of benzobarbital on the metabolism and acute toxicity of other drugs was examined, showing that it influenced the rate of drug metabolism in vivo and in vitro (Hansen & Fouts, 1968).
Neurological Effects : Research has explored the neurological impacts of benzobarbital. For example, a study investigated the efficacy of benzobarbital against seizures induced by various agents, providing insights into its potential role in treating certain types of seizures (Ryzhov & Lapin, 1981).
Cytochrome P-450 Induction : Benzobarbital has been identified as an inducer of the cytochrome P-450 system in the liver, impacting the hepatic metabolism of other drugs and compounds (Novozheeva et al., 2011).
Comparative Studies with Other Drugs : In various studies, benzobarbital has been compared with other drugs to evaluate its effectiveness and safety. For instance, it has been contrasted with other anticonvulsants and tranquilizers in terms of efficacy and side effects (Saratikov et al., 1988).
Gastrointestinal Applications : Benzobarbital was also studied for its potential role in stimulating protective mechanisms in the gastric mucosa, especially in the context of peptic ulcers. This research indicated that benzobarbital could influence the synthesis of mucosal barrier glycoproteins (Iakubov et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWPJIFTHVQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046138 | |
Record name | Benzobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzobarbital | |
CAS RN |
744-80-9 | |
Record name | Benzonal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=744-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzobarbital [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzobarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOBARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNJ78BD0AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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